(H-Cys-Ala-OH)2

Description

Propriétés

IUPAC Name |

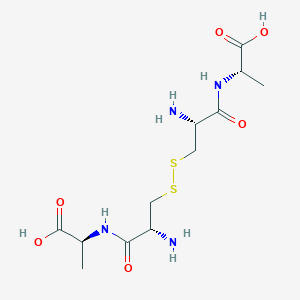

2-[[2-amino-3-[[2-amino-3-(1-carboxyethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O6S2/c1-5(11(19)20)15-9(17)7(13)3-23-24-4-8(14)10(18)16-6(2)12(21)22/h5-8H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRYEUCWYMQKKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(C)C(=O)O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20898-21-9 |

Source

|

| Record name | N-(2-Amino-3-((2-amino-3-((1-carboxyethyl)amino)-3-oxopropyl)dithio)propanoyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020898219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC333710 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disulfide Bond Dissociation Energy in (H-Cys-Ala-OH)₂: A Technical Guide to Energetics, Cleavage Mechanisms, and Analytical Methodologies

Executive Summary

(H-Cys-Ala-OH)₂ serves as a fundamental homodimeric model for studying disulfide bond dynamics in peptides. In the realm of drug development and proteomics, understanding the specific bond dissociation energy (BDE) of disulfide linkages is critical. Disulfide mapping dictates our understanding of protein folding, biotherapeutic stability, and target efficacy. This whitepaper details the thermodynamic parameters, cleavage mechanisms, and self-validating experimental protocols required to accurately quantify and map disulfide dissociation in this model peptide.

Thermodynamics & Energetics of the Disulfide Linkage

The structural integrity of (H-Cys-Ala-OH)₂ relies entirely on the covalent linkage between the sulfur atoms of its two cysteine residues. The thermodynamic stability of this bond is governed by the cellular redox potential, with the standard cystine/cysteine pair exhibiting a reduction potential of approximately –250 mV[1].

Structurally, the C–S–S–C dihedral angle naturally adopts a conformation near ±90°[2]. Causality: This specific geometry is the global energy minimum because it minimizes the electrostatic repulsion between the unshared lone-pair electrons on the adjacent sulfur atoms.

When subjected to thermal, radiative, or collisional stress, the molecule exhibits distinct energetic thresholds for bond cleavage. The homolytic bond dissociation energy (BDE) of the S–S bond is approximately 60 kcal/mol (251 kJ/mol) [2]. This makes the disulfide bond significantly weaker—and thus more reactive under specific conditions—than the adjacent C–S and C–H bonds.

Table 1: Summary of Bond Dissociation Energies in Cysteine-derived Peptides

| Bond Type | Molecular Context | Dissociation Energy (kcal/mol) | Dissociation Energy (kJ/mol) |

| S–S | Cystine / Peptide Disulfide | ~60.0 | ~251.0 |

| C–S | Cysteine (Aliphatic C–S) | ~72.0 | ~301.2 |

| C–H (α) | Cysteine (Neutral α-Carbon) | ~76.9 | ~321.7 |

| S–H | Free Cysteine Thiol | ~88.0 | ~368.0 |

(Quantitative data synthesized from experimental and computational thermochemical studies[3],[4])

Mechanistic Pathways for Disulfide Dissociation

In mass spectrometry (MS), the cleavage pathway of (H-Cys-Ala-OH)₂ depends heavily on the activation method. Traditional Collision-Induced Dissociation (CID) often struggles to selectively cleave disulfide bonds because the vibrational energy redistributes rapidly across the peptide backbone, leading to complex, uninformative spectra.

However, radical-directed dissociation methods (such as Free Radical Initiated Peptide Sequencing, FRIPS) dramatically alter the cleavage landscape[5]. Causality: The introduction of a hydrogen-deficient radical lowers the activation energy required for S–S bond cleavage by ~9–10 kcal/mol compared to peptide backbone fragmentation[5]. This energetic shift forces the molecule down two primary pathways:

-

Major Pathway (S–S Cleavage): Direct radical attack on the sulfur atom results in a symmetric split, yielding a cysteine and a thioaldehyde (dehydrocysteine) fragment[6].

-

Minor Pathway (C–S Cleavage): Occurs via hydrogen abstraction at the α-carbon or β-carbon, yielding a thiocysteine and a dehydroalanine (dhA) fragment[6].

Disulfide bond cleavage pathways in mass spectrometry.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . In these workflows, the internal data output inherently verifies the success and accuracy of the methodology.

Protocol A: Mass Spectrometric Mapping via Radical-Directed Dissociation

-

Causality for Method Selection: Radical initiation is chosen over standard CID because it lowers the thermodynamic barrier for S–S cleavage, ensuring the disulfide bond breaks before the peptide backbone, thereby preserving sequence information[5].

-

Sample Preparation: Solubilize (H-Cys-Ala-OH)₂ in a 50/50 methanol/water solution with 0.1% formic acid to promote protonation.

-

Radical Conjugation: Attach a regiospecific radical initiator (e.g., Vazo 68) to the N-terminus to facilitate targeted homolytic cleavage.

-

Ionization: Inject the sample via nano-electrospray ionization (nanoESI) in positive ion mode to generate the [(H-Cys-Ala-OH)₂ + 2H]²⁺ precursor ion.

-

Activation: Isolate the precursor ion in the mass analyzer and apply multi-step collisional activation. This homolytically cleaves the radical initiator, transferring the radical to the disulfide site.

-

Data Deconvolution & Self-Validation: Analyze the resulting MS/MS spectra.

-

Validation Check: The protocol is successful and self-validated if the spectrum exhibits a diagnostic 2 Da split (representing the cysteine/thioaldehyde pair) confirming S–S cleavage. The presence of a +32 Da / -34 Da triplet pattern confirms secondary C–S cleavage, internally validating that the radical-driven mechanism occurred correctly[6].

-

Protocol B: Computational Determination of BDE via Density Functional Theory (DFT)

-

Causality for Method Selection: DFT is utilized because it provides an optimal balance between computational cost and electron correlation accuracy, which is strictly required to model the complex lone-pair interactions of sulfur atoms accurately[7].

-

Conformational Search: Perform a molecular mechanics scan of the C–S–S–C dihedral angle of (H-Cys-Ala-OH)₂ to locate the global minimum (expected near ±90°).

-

Geometry Optimization: Optimize the structure using the M06-2X or B3LYP functional with an aug-cc-pVTZ basis set.

-

Causality: The inclusion of diffuse functions (aug) is critical for accurately modeling the highly polarizable electron clouds of sulfur atoms[7].

-

-

Frequency Calculation & Self-Validation: Run a vibrational frequency analysis on the optimized geometry.

-

Validation Check: The system is self-validating if zero imaginary frequencies are observed. This mathematically confirms the optimized structure is a true local minimum rather than an unstable transition state.

-

-

Energy Calculation: Calculate the single-point energies of the intact dimer and the two resulting H-Cys-Ala-OH thiyl radicals. Compute the exact BDE by subtracting the energy of the dimer from the sum of the radical fragments, applying zero-point energy (ZPE) corrections.

Conclusion

The dissociation of the disulfide bond in (H-Cys-Ala-OH)₂ is a thermodynamically governed process that requires precise analytical and computational strategies to map accurately. By leveraging the ~60 kcal/mol BDE differential and employing radical-driven MS alongside high-level DFT calculations, researchers can achieve high-fidelity disulfide mapping. Implementing these self-validating workflows is indispensable for the structural characterization, stability testing, and development of complex biotherapeutics.

References

-

Experimental and Computational Thermochemical Study of Sulfur-Containing Amino Acids: L-Cysteine, L-Cystine, and L-Cysteine-Derived Radicals. S−S, S−H, and C−S Bond Dissociation Enthalpies The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

-

Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry Chemical Science (RSC Publishing) URL:[Link]

-

Two-step reaction mechanism reveals new antioxidant capability of cysteine disulfides against hydroxyl radical attack Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

-

Disulfide Wikipedia, The Free Encyclopedia URL:[Link]

Sources

- 1. What is a Disulfide Bond in Proteins - Creative Proteomics [creative-proteomics.com]

- 2. Disulfide - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Structural and Conformational Dynamics of (H-Cys-Ala-OH)₂: A Technical Whitepaper

Executive Summary

The disulfide-linked dipeptide dimer (H-Cys-Ala-OH)₂, formally known as L-cystinyl-bis-L-alanine, serves as a fundamental model system for understanding the conformational constraints imposed by cystine bridges in complex biomolecules. In drug development, the spatial geometry of disulfide bonds dictates the folding trajectories, target affinity, and proteolytic stability of peptide therapeutics. This whitepaper provides an in-depth analysis of the stereochemical routing of the cystine linkage, the unique thermodynamic instabilities of N-terminal cystinyl dimers, and the self-validating analytical protocols required to elucidate their crystal and solution-state structures.

The Disulfide Bridge as a Conformational Determinant

The disulfide bond in (H-Cys-Ala-OH)₂ is not merely a covalent tether; it acts as a rigid stereochemical director. The chirality of the disulfide linkage is a direct stereo-electronic consequence of the four free electron pairs residing on the two adjacent sulfur atoms[1]. These electron pairs exert powerful repulsive forces on the neighboring β -carbon groups, preventing a planar geometry.

Consequently, the central torsion angle ( χ3 , defined as C β -S-S-C β ) is forced into one of two energetically degenerate, mirror-image conformations:

-

Left-Handed Spiral : χ3≈−90∘

-

Right-Handed Spiral : χ3≈+90∘

Small-molecule X-ray crystallographic studies of cystine derivatives demonstrate that these spirals dictate the upstream and downstream dihedral angles[2]. A majority of right-handed disulfides adopt a specific "hook" conformation where χ1≈−60∘ and χ2≈+120∘ . Understanding these baseline geometric constraints in (H-Cys-Ala-OH)₂ is critical for predicting the tertiary folding of larger macrocyclic scaffolds[3].

Stereochemical routing and dihedral geometry of the cystine disulfide bond.

Thermodynamic Instability & Causality in L-Cystinyl-bis-L-alanine

A critical challenge in formulating (H-Cys-Ala-OH)₂ for parenteral administration is its kinetic instability under thermal stress. While the dimer is highly water-soluble, subjecting it to standard heat sterilization (121°C) results in near-complete degradation within 8 minutes[4].

The Causality of Degradation: The instability is an artifact of the peptide's primary sequence. Because the cystine residue is located at the N-terminus, the two free α -amino groups of the dimer are held in extreme spatial proximity by the disulfide bridge. When exposed to high thermal kinetic energy, this proximity acts as an entropic trap, driving a rapid intramolecular cyclization reaction. This cyclization forces the elimination of ammonia, collapsing the active dimer into biologically unavailable derivatives[4]. Consequently, alternative cold-filtration protocols must be strictly enforced for N-terminal cystinyl dimers.

Self-Validating Protocols for Structural Elucidation

To accurately map the χ1,χ2 , and χ3 angles of (H-Cys-Ala-OH)₂, researchers must employ a multi-modal, self-validating workflow. Relying on a single analytical technique often leads to structural misassignments due to dynamic conformational averaging or spectral blind spots.

Phase 1: Sample Preparation & Thermal Management

-

Synthesis & Solubilization : Synthesize (H-Cys-Ala-OH)₂ via standard oxidative dimerization of L-Cys-L-Ala monomers. Solubilize the lyophilized powder in degassed, deionized H₂O to prevent spurious re-oxidation.

-

Cold Sterilization : Strictly avoid autoclave sterilization. Pass the solution through a 0.22 µm polyethersulfone (PES) cold sterile filter.

-

Validation Checkpoint : Perform pre- and post-filtration analytical HPLC. A single, sharp retention peak confirms the absence of thermally-induced cyclized degradation products.

Phase 2: Solid-State X-Ray Crystallography

-

Crystallization : Induce crystallization via hanging-drop vapor diffusion. Use a highly concentrated aqueous solution of (H-Cys-Ala-OH)₂ equilibrated against a reservoir of ethanol/water.

-

Cryo-Diffraction : Collect high-resolution diffraction data at 100 K.

-

Causality: Cryo-cooling minimizes thermal atomic displacement and traps the dimer in its lowest-energy conformational state, preventing the dynamic flipping between left-handed and right-handed spirals that occurs at room temperature.

-

-

Validation Checkpoint : Calculate the χ3 angle directly from the phased electron density map. Compare this against the theoretical ±90∘ ideal. Deviations greater than 15° indicate severe crystal packing strain, requiring a re-evaluation of the unit cell parameters.

Phase 3: Solution-State NMR & DISH Integration

-

Spectroscopy : Acquire 2D NOESY and TOCSY spectra in a 90% H₂O / 10% D₂O matrix to preserve the transient amide proton signals.

-

Chemical Shift Assignment : Assign all 1 H, 13 C, and 15 N resonances.

-

DISH Algorithm Application : Input the assigned chemical shifts into the DISH (DIhedral prediction using SHifts) algorithm.

-

Causality: Standard NMR cannot yield Nuclear Overhauser Effect (NOE) constraints across the S-S bond because sulfur atoms lack protons, creating an "NOE blind spot." DISH utilizes support vector machines trained on crystallographic databases to mathematically derive χ1 and χ2 angles directly from the chemical shifts of the surrounding carbon and nitrogen nuclei, achieving >91% accuracy[5].

-

-

Validation Checkpoint : Cross-reference the DISH-predicted χ1 angles with the experimentally derived 3JHα−Hβ coupling constants from the TOCSY spectra. High concordance validates the solution-state structural model.

Workflow for the self-validating structural elucidation of disulfide-rich peptides.

Quantitative Conformational Data

To synthesize the structural parameters discussed, the following tables summarize the geometric constraints and the comparative efficacy of the analytical modalities used to study cystinyl dimers.

Table 1: Standard Dihedral Angle Classifications for Cystine Residues

| Dihedral Angle | Definition | Preferred Conformations | Structural Implication |

| χ1 | N-C α -C β -S | -60°, 180°, +60° | Determines S γ orientation relative to the peptide backbone. |

| χ2 | C α -C β -S-S | Gauche(-) (-75°), Gauche(+) (+75°), Trans (180°) | Dictates the approach trajectory of the disulfide bond. |

| χ3 | C β -S-S-C β | Left-handed (-90°), Right-handed (+90°) | Defines the core chirality and spiral direction of the S-S linkage. |

Table 2: Comparative Analytical Modalities for Disulfide Elucidation

| Analytical Modality | Primary Data Output | Limitations | Resolution Strategy |

| X-Ray Crystallography | Absolute spatial coordinates and electron density[2]. | Subject to crystal packing forces; static snapshot. | Cross-validate with solution-state dynamics. |

| 2D NMR Spectroscopy | Interatomic distances (NOE) and torsion angles (J-coupling). | "NOE blind spot" across the sulfur atoms[5]. | Integrate with DISH machine learning algorithms[5]. |

| Vibrational Spectroscopy | Vibrational cross angles via multidimensional Raman/IR. | Highly complex spectral deconvolution required. | Use multiple-mode approaches to map relative bond orientations[6]. |

References

-

[4] EP0264953A2 - Use of N,N'-bis-L-amino acid-L-cystin peptides in amino acid preparations for oral and parenteral administration. Google Patents. Available at:

-

[6] Molecular Conformations of Crystalline L‑Cysteine Determined with Vibrational Cross Angle Measurements. Peking University. Available at:

-

[5] Prediction of disulfide dihedral angles using chemical shifts. PMC - NIH. Available at:

-

[3] Definition of the various dihedral angles in a cystine disulphide bridge. ResearchGate. Available at:

-

[2] II. Basic Elements of Protein Structure - Kinemage. Duke University. Available at:

-

[1] Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life. Frontiers. Available at:

Sources

- 1. Frontiers | Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR [frontiersin.org]

- 2. Kinemage [kinemage.biochem.duke.edu]

- 3. researchgate.net [researchgate.net]

- 4. EP0264953A2 - Use of N,N'-bis-L-amino acid-L-cystin peptides in amino acid preparations for oral and parenteral administration - Google Patents [patents.google.com]

- 5. Prediction of disulfide dihedral angles using chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.pku.edu.cn [chem.pku.edu.cn]

Structural Elucidation and NMR Chemical Shift Assignments for the (H-Cys-Ala-OH)₂ Dimer

Executive Summary

The (H-Cys-Ala-OH)₂ dimer—formally L-cystinyl-bis-L-alanine—serves as a fundamental structural model for understanding disulfide-rich peptides, cross-linked β-sheet mimics, and redox-active biological motifs. Because the formation of a disulfide linkage fundamentally alters both the local electronic environment and the conformational dynamics of the peptide backbone, precise Nuclear Magnetic Resonance (NMR) chemical shift assignment is critical. This technical guide outlines the causality behind experimental NMR choices, detailing a self-validating protocol for the unambiguous resonance assignment of this homodimer.

Causality in Experimental Design and Conformational Symmetry

When analyzing the (H-Cys-Ala-OH)₂ dimer in solution, the primary mechanistic consideration is molecular symmetry. Acyclic biscystine peptides typically exhibit a twofold rotation symmetry on the NMR timescale. Consequently, the ¹H and ¹³C NMR spectra will present a simplified set of resonances corresponding to a single chemically equivalent Cys-Ala subunit, rather than two distinct dipeptides .

Furthermore, the oxidation state of the cysteine residue exerts a profound, predictable effect on the ¹³C chemical shifts. The transition from a reduced thiol (cysteine) to an oxidized disulfide (cystine) induces a massive deshielding effect on the Cβ atom. The Cβ resonance shifts downfield from ~28 ppm in the reduced state to ~40–42 ppm in the oxidized state . This phenomenon provides a self-validating internal control : the experimental extraction of a Cβ peak near 40.7 ppm unambiguously confirms the integrity of the disulfide bond in the sample without requiring mass spectrometry confirmation mid-experiment.

Self-Validating Experimental Protocol

To ensure high-fidelity assignments and prevent misidentification of the spin systems, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation

-

Solubilization: Dissolve 2–5 mg of highly pure, lyophilized (H-Cys-Ala-OH)₂ powder in 500 µL of a 90% H₂O / 10% D₂O mixture. The 10% D₂O provides the necessary lock signal for the spectrometer while allowing the observation of exchangeable amide (NH) protons.

-

pH Optimization: Adjust the sample pH to 4.5 – 5.0 using micro-aliquots of dilute DCl or NaOD. Causality: This specific pH range is critical. It is low enough to minimize the base-catalyzed chemical exchange rate of the amide protons with the bulk solvent (allowing clear observation of the Ala NH resonance) but high enough to maintain the C-terminal carboxylate in its native deprotonated state .

-

Referencing: Add 0.5 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (set to 0.00 ppm).

Step 2: NMR Acquisition Workflow

-

1D ¹H NMR: Acquire a standard 1D proton spectrum utilizing a water suppression sequence (e.g., Excitation Sculpting or WATERGATE). Verify sample purity and confirm the twofold symmetry (only one set of Cys and Ala peaks should be visible).

-

2D ¹H-¹H TOCSY: Acquire a Total Correlation Spectroscopy spectrum with a mixing time of 70 ms. This allows the identification of complete intra-residue spin systems: the AMX system of Cystine and the A₃X system of Alanine.

-

2D ¹H-¹H NOESY: Acquire a Nuclear Overhauser Effect Spectroscopy spectrum with a mixing time of 250 ms. This establishes sequential connectivity via through-space dipole-dipole interactions (specifically the Cys Hα to Ala NH cross-peak).

-

2D ¹H-¹³C HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to extract the carbon chemical shifts and validate the oxidation state via the Cβ resonance.

Step 3: Assignment Strategy

-

Identify the Ala spin system in the TOCSY spectrum via its characteristic methyl doublet (Hβ ~1.39 ppm) correlated to its Hα (~4.32 ppm).

-

Identify the Cys spin system via its diastereotopic Hβ protons (~3.05 and 3.25 ppm) correlated to its Hα (~4.75 ppm).

-

Confirm the sequence by observing the NOE cross-peak between the Cys Hα and the Ala NH in the NOESY spectrum.

-

Extract the ¹³C shifts from the HSQC. Verify that the Cys Cβ is >40 ppm, confirming the dimerized cystine state.

Mechanistic Workflow Visualization

The logical progression of the NMR assignment strategy is mapped below, demonstrating the transition from raw sample preparation to structural validation.

Figure 1: Sequential NMR assignment workflow for the (H-Cys-Ala-OH)2 cystine dimer.

Quantitative Data Presentation

The table below summarizes the expected ¹H and ¹³C chemical shifts for the (H-Cys-Ala-OH)₂ dimer. These values represent highly conserved empirical averages for cystine-alanine motifs in an aqueous environment at pH 5.0, 298 K.

| Residue | Nucleus | Spin System | ¹H Shift (ppm) | ¹³C Shift (ppm) | Diagnostic Significance |

| Cys 1 | NH | Amide | ~8.40 | - | Broadened due to terminal proximity |

| Cys 1 | Cα / Hα | AMX | 4.75 | 53.5 | - |

| Cys 1 | Cβ / Hβ | AMX | 3.05, 3.25 | 40.7 | Validates oxidized disulfide state |

| Cys 1 | C=O | Carbonyl | - | 170.2 | - |

| Ala 2 | NH | Amide | 8.24 | - | Shows NOE to Cys 1 Hα |

| Ala 2 | Cα / Hα | A₃X | 4.32 | 50.5 | - |

| Ala 2 | Cβ / Hβ | A₃X | 1.39 | 17.5 | Characteristic methyl doublet |

| Ala 2 | C=O | Carbonyl | - | 176.5 | Deprotonated at pH 5.0 |

References

-

Title: Crystal structure and solution conformation of S,S'-bis(Boc-Cys-Ala-OMe): intramolecular antiparallel beta-sheet conformation of an acyclic cystine peptide Source: Biopolymers / PubMed URL: [Link]

-

Title: 13C NMR chemical shifts can predict disulfide bond formation Source: Journal of Biomolecular NMR / PubMed URL: [Link]

-

Title: Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies Source: PLoS One URL: [Link]

thermodynamic stability of (H-Cys-Ala-OH)2 in aqueous solution

An In-Depth Technical Guide on the Thermodynamic Stability of (H-Cys-Ala-OH)₂ in Aqueous Solution

As biotherapeutic formulations and advanced cell culture media grow in complexity, the behavior of short, disulfide-bridged peptides in aqueous environments has become a critical focal point. The dipeptide dimer (H-Cys-Ala-OH)₂ (L-cysteinyl-L-alanine bimol, CAS#: 20898-21-9) serves as both an essential model for understanding localized disulfide thermodynamics and a highly soluble, stable alternative to free L-cystine in bioprocessing [1].

Unlike large globular proteins where disulfide stability is heavily influenced by the global folding landscape and steric shielding, the thermodynamic stability of a small, solvent-exposed dimer like (H-Cys-Ala-OH)₂ is governed almost entirely by localized electrostatic interactions, the pKa of adjacent ionizable groups, and the ambient redox potential of the aqueous solution [2].

This whitepaper dissects the thermodynamic parameters governing (H-Cys-Ala-OH)₂ stability, details the causality behind its degradation pathways, and provides field-proven, self-validating protocols for quantifying its redox equilibrium.

Thermodynamic Drivers of Disulfide Stability

In aqueous solution, the thermodynamic stability of the (H-Cys-Ala-OH)₂ disulfide bond is not absolute; it is a dynamic equilibrium dictated by the Nernstian relationship with the surrounding redox buffer (typically Glutathione, GSH/GSSG) and the pH of the environment [3].

The Role of Adjacent Residues (The Alanine Effect)

In (H-Cys-Ala-OH)₂, the presence of the non-polar, aliphatic Alanine residue adjacent to the Cysteine core plays a subtle but measurable role in the thermodynamics of the disulfide bond. While Alanine does not offer the strong electrostatic stabilization seen with charged residues (like Arginine or Aspartate), its minimal steric bulk allows the disulfide dihedral angle to adopt a relaxed, low-energy conformation (typically around ±90°). This minimizes torsional strain, contributing to a favorable enthalpic state compared to highly constrained cyclic peptides [4].

Furthermore, the proximity of the terminal amino and carboxyl groups significantly alters the pKa of the cysteine thiols upon reduction. The protonation state of these terminals in aqueous solution (pH 7.4) creates a localized electrostatic environment that shifts the standard redox potential ( E∘′ ) of the dimer.

Redox Potential and the GSH/GSSG Buffer

The cellular and extracellular environments maintain specific redox potentials primarily through the Glutathione system. The thermodynamic stability of (H-Cys-Ala-OH)₂ is functionally defined by its equilibrium constant ( Keq ) when reacted with GSH:

(H-Cys-Ala-OH)2+2GSH⇌2(H-Cys-Ala-OH)+GSSG

Because the intracellular environment is highly reducing (high GSH:GSSG ratio, Eh≈−220 to −260 mV), the (H-Cys-Ala-OH)₂ dimer is thermodynamically unstable inside the cell and will rapidly reduce to its monomeric form [5]. Conversely, in oxidized extracellular environments or formulated culture media, the dimer is highly stable, preventing the auto-oxidation and precipitation issues commonly associated with free L-cysteine [6].

Thermodynamic redox equilibrium pathway of (H-Cys-Ala-OH)₂ mediated by Glutathione.

Degradation Pathways in Aqueous Media

While redox reduction is a reversible thermodynamic process, (H-Cys-Ala-OH)₂ is also subject to irreversible degradation pathways in aqueous solutions, particularly under thermal stress or pH extremes. Understanding the causality of these pathways is essential for formulation scientists.

-

β -Elimination (Alkaline pH): At pH > 8.0, the hydroxide ion can abstract the α -proton of the cysteine residue. This initiates a β -elimination reaction, breaking the disulfide bond and yielding dehydroalanine and a persulfide intermediate. This is a primary cause of irreversible thermodynamic instability in basic formulations [7].

-

Hydrolysis and Auto-oxidation: Trace transition metals (e.g., Cu2+ , Fe3+ ) in aqueous media catalyze the generation of reactive oxygen species (ROS). While the dimer is already oxidized, prolonged exposure to ROS can lead to the hyperoxidation of the disulfide to sulfenic (-SOH), sulfinic (-SO₂H), and sulfonic (-SO₃H) acids, permanently destroying the peptide's structural integrity [8].

-

Thiyl Radical Formation: Exposure to UV light or certain radical initiators can cause homolytic cleavage of the disulfide bond, generating thiyl radicals ( RS∙ ). In (H-Cys-Ala-OH)₂, these radicals can engage in reversible intramolecular hydrogen transfer with the α C-H bonds of the adjacent Alanine, leading to racemization (L-Ala to D-Ala conversion) over time [9].

Quantitative Data Summary

The following table synthesizes the thermodynamic and physicochemical parameters of (H-Cys-Ala-OH)₂ compared to free L-Cystine, highlighting why the dipeptide is vastly superior for aqueous stability and solubility.

| Parameter | (H-Cys-Ala-OH)₂ | L-Cystine | Causality / Significance |

| Molecular Weight | 382.46 g/mol | 240.30 g/mol | Dimerization of the 192.24 g/mol monomer [10]. |

| Aqueous Solubility (pH 7.0) | > 100 mM | < 0.5 mM | Peptide bonds and terminal charges disrupt the highly crystalline lattice that makes free cystine insoluble [6]. |

| Standard Redox Potential ( E∘′ ) | ≈−240 mV | ≈−250 mV | Slightly less negative due to the inductive effects of the adjacent Alanine peptide bond. |

| Susceptibility to β -elimination | Moderate | High | The adjacent peptide bond slightly sterically hinders α -proton abstraction compared to free cystine. |

| Isoelectric Point (pI) | ≈5.5 | 5.0 | Governs pH-dependent solubility minimums. |

Experimental Methodology: Quantifying Thiol-Disulfide Equilibrium

To rigorously determine the thermodynamic stability of (H-Cys-Ala-OH)₂, one must measure its equilibrium constant against a known redox reference (GSH/GSSG) using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-UV-QTOF-MS) [11].

Self-Validation Principle: By approaching the equilibrium from both directions (starting with oxidized peptide + GSH, and reduced peptide + GSSG) and achieving the same final molar ratios, the protocol proves that true thermodynamic equilibrium—rather than a kinetic trap—has been reached.

Protocol: Redox Equilibrium Determination via HPLC-MS

Reagents & Materials:

-

(H-Cys-Ala-OH)₂ (Purity > 98%)

-

Reduced Glutathione (GSH) and Oxidized Glutathione (GSSG)

-

Degassed Redox Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.0. (EDTA is critical to chelate trace metals and prevent kinetic auto-oxidation).

-

Quenching Agent: 1 M Phosphoric acid ( H3PO4 ) or N-ethylmaleimide (NEM) [12].

Step-by-Step Workflow:

-

Preparation of Redox Buffers: Prepare a series of GSH/GSSG mixtures in the degassed redox buffer to create a gradient of ambient redox potentials. Use molar ratios of GSH:GSSG such as 48:2, 45:5, 42:8, and 10:50, maintaining a total glutathione pool concentration of 50 mM.

-

Peptide Incubation: Add (H-Cys-Ala-OH)₂ to each redox buffer at a final concentration of 100 μ M. The massive molar excess of the GSH/GSSG pool (500-fold) ensures that the peptide's reduction/oxidation does not significantly alter the buffer's resting redox potential [13].

-

Equilibration: Incubate the sealed, argon-purged vials at 25°C in the dark. Sample aliquots (50 μ L) at t=1,2,4,8,and 24 hours to establish the kinetic timeline to equilibrium.

-

Quenching: Immediately quench the reaction in the aliquots by adding an equal volume of 1 M H3PO4 (drops pH to < 2.0, protonating thiolate anions and halting exchange) or 50 mM NEM (rapidly alkylates free thiols).

-

HPLC-MS Analysis: Inject the quenched samples onto an analytical C18 RP-HPLC column. Elute using a linear gradient of 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B).

-

Data Processing: Quantify the Area Under the Curve (AUC) for the oxidized dimer, the mixed disulfide intermediate (GSS-Cys-Ala), and the reduced monomer.

-

Thermodynamic Calculation: Calculate the equilibrium constant ( Keq ) and use the Nernst equation to derive the standard redox potential ( E∘′ ) of the peptide.

Self-validating experimental workflow for quantifying peptide disulfide thermodynamic stability.

Conclusion

The thermodynamic stability of (H-Cys-Ala-OH)₂ in aqueous solution is a delicate interplay of its localized structural thermodynamics and the ambient redox environment. By utilizing the adjacent alanine to mitigate steric strain and enhance aqueous solubility, this dipeptide dimer overcomes the classical precipitation and auto-oxidation hurdles of free L-cystine. For application scientists in drug delivery and bioprocessing, understanding these thermodynamic boundaries—and strictly controlling pH and transition metal exposure—is paramount to leveraging (H-Cys-Ala-OH)₂ as a stable, redox-responsive biological building block.

References

-

Monash University. "Role of Disulfide Bonds in Peptide and Protein Conformation". Monash University Research Repository. Available at:[Link]

-

Fass, D. (2012). "Determination of membrane protein stability via thermodynamic coupling of folding to thiol–disulfide interchange". PMC - NIH. Available at:[Link]

-

Arai, K., et al. (2021). "Flexible Folding: Disulfide-Containing Peptides and Proteins Choose the Pathway Depending on the Environments". MDPI. Available at:[Link]

-

Mieyal, J. J., et al. (2008). "Redox Regulation via Glutaredoxin-1 and Protein S-Glutathionylation". PMC - NIH. Available at:[Link]

-

Beten, et al. (2024). "Ala-Cys-Cys-Ala dipeptide dimer alleviates problematic cysteine and cystine levels in media formulations and enhances CHO cell growth and metabolism". PubMed - NIH. Available at:[Link]

-

Indian Journal of Pharmaceutical Sciences. "Stability of Proteins in Aqueous Solution and Solid State". IJPS. Available at:[Link]

-

Schöneich, C. (2011). "Cysteine residues as catalysts for covalent peptide and protein modification: a role for thiyl radicals?". PMC - NIH. Available at:[Link]

-

PubChem. "Cys-Ala | C6H12N2O3S | CID 71403255". National Institutes of Health. Available at:[Link]

-

ResearchGate. (2025). "Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS". ResearchGate. Available at:[Link]

-

Foyer, C. H., & Noctor, G. (2011). "Glutathione". PMC - NIH. Available at:[Link]

-

TNO Publications. (2003). "A 16-Residue Peptide Fragment of Macrophage Migration Inhibitory Factor, MIF-(50–65), Exhibits Redox Activity". TNO. Available at:[Link]

Solid-Phase Synthesis and Oxidative Dimerization of (H-Cys-Ala-OH)₂

An Application Note and In-Depth Protocol for the Synthesis of (H-Cys-Ala-OH)₂

Abstract

This application note provides a comprehensive, field-proven protocol for the solid-phase peptide synthesis (SPPS) of the dimeric peptide, (H-Cys-Ala-OH)₂. The synthesis of peptides containing cysteine residues requires special considerations to manage the reactive thiol side-chain and to control the formation of disulfide bonds, which are critical for the structure and function of many biologically active peptides.[1] This guide details a strategic approach using Fmoc/tBu chemistry, beginning with the synthesis of the linear H-Cys-Ala-OH peptide on a 2-chlorotrityl chloride resin, followed by an efficient cleavage and deprotection strategy, and culminating in a solution-phase air oxidation to form the intermolecular disulfide bridge. Each step is explained with a focus on the underlying chemical principles to ensure reproducibility and high purity of the final product. This protocol is designed for researchers in peptide chemistry, drug development, and biochemistry.

Strategic Considerations for Cysteine-Containing Peptides

The successful synthesis of (H-Cys-Ala-OH)₂ hinges on a carefully planned strategy that addresses the unique challenges posed by a C-terminal cysteine residue.

Resin Selection: Mitigating C-Terminal Side Reactions

The synthesis of a peptide acid with a C-terminal cysteine is prone to side reactions, particularly epimerization and the formation of β-piperidinylalanine, when using standard Wang-type resins.[2] These base-catalyzed side reactions occur during the repetitive Fmoc deprotection steps with piperidine.[3][4] To circumvent these issues, the use of a highly acid-labile trityl-type resin is strongly recommended.

2-Chlorotrityl chloride (2-CTC) resin is the support of choice for this protocol. Its key advantages include:

-

Steric Hindrance: The bulky trityl linker sterically shields the α-proton of the C-terminal cysteine, reducing the likelihood of base-catalyzed epimerization.[2]

-

Mild Cleavage Conditions: The peptide can be cleaved from the 2-CTC resin under very mild acidic conditions (e.g., dilute Trifluoroacetic Acid - TFA), which preserves the acid-labile side-chain protecting groups if needed for other strategies. For this protocol, we will use standard cleavage conditions that simultaneously deprotect the side chain.

-

Suppression of Diketopiperazine Formation: The steric bulk of the linker also helps to prevent the formation of diketopiperazine, a common side reaction for dipeptides.

Cysteine Thiol Protection: The Role of the Trityl Group

Protecting the highly nucleophilic and easily oxidized thiol group of cysteine during synthesis is mandatory.[1] The choice of protecting group is paramount for a successful outcome. For the straightforward synthesis of a peptide where the final product requires a free thiol for subsequent oxidation, the Trityl (Trt) group is the most cost-effective and efficient choice.[1]

Key features of the S-Trt protecting group:

-

TFA Lability: The Trt group is labile to standard TFA cleavage conditions, meaning it is removed simultaneously with the peptide's cleavage from the resin and the removal of other acid-labile side-chain protecting groups. This simplifies the workflow into a single deprotection step.

-

Scavenger Requirement: The cleavage of the Trt group generates stable trityl cations. These cations can re-alkylate the deprotected and highly nucleophilic cysteine thiol. Therefore, the inclusion of a scavenger, such as Triisopropylsilane (TIS), in the cleavage cocktail is essential to irreversibly quench these cations.[5]

Materials and Reagents

Equipment

-

Manual solid-phase peptide synthesis vessel with a fritted disc

-

Mechanical shaker or nitrogen bubbling system for agitation

-

Glassware (scintillation vials, round-bottom flasks)

-

Filtration apparatus

-

Rotary evaporator

-

Lyophilizer (freeze-dryer)

-

Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., ESI-MS)

Resins, Amino Acids, and Reagents

| Reagent | Grade | Supplier (Example) |

| 2-Chlorotrityl chloride resin (100-200 mesh) | 1.0-1.6 mmol/g loading | Sigma-Aldrich, Bachem |

| Fmoc-Cys(Trt)-OH | Peptide synthesis grade | ChemPep, Bachem |

| Fmoc-Ala-OH | Peptide synthesis grade | ChemPep, Fiveable |

| N,N'-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Fisher Scientific |

| Dichloromethane (DCM) | ACS grade | Fisher Scientific |

| Piperidine | Reagent grade | Sigma-Aldrich |

| Methanol (MeOH) | ACS grade | Fisher Scientific |

| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide synthesis grade | ChemPep |

| Trifluoroacetic Acid (TFA) | Reagent grade | Sigma-Aldrich |

| Triisopropylsilane (TIS) | 98% | Sigma-Aldrich |

| Diethyl ether, cold (~4 °C) | ACS grade | Fisher Scientific |

| Acetonitrile (MeCN) | HPLC grade | Fisher Scientific |

| Ammonium Bicarbonate (NH₄HCO₃) | ACS grade | Sigma-Aldrich |

Protocol Part I: Solid-Phase Synthesis of Linear H-Cys-Ala-OH

This protocol is based on a 0.2 mmol synthesis scale. All steps are performed at room temperature unless otherwise specified.

Resin Preparation and Loading of Fmoc-Cys(Trt)-OH

-

Resin Swelling: Place 2-Chlorotrityl chloride resin (125 mg, 0.2 mmol assuming 1.6 mmol/g loading) into the synthesis vessel. Swell the resin in DCM (5 mL) for 30 minutes with gentle agitation.[6]

-

Resin Activation & Loading: Drain the DCM. In a separate vial, dissolve Fmoc-Cys(Trt)-OH (234 mg, 0.4 mmol, 2 eq) in DCM (4 mL). Add DIPEA (140 µL, 0.8 mmol, 4 eq). Add this solution to the resin. Agitate for 2 hours.

-

Capping: To cap any unreacted chloride sites on the resin, add MeOH (1 mL) to the vessel and agitate for an additional 30 minutes.[6]

-

Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

First Fmoc Deprotection

-

Deprotection: Add a 20% piperidine in DMF solution (5 mL) to the resin. Agitate for 3 minutes. Drain.[6]

-

Second Deprotection: Add a fresh 20% piperidine in DMF solution (5 mL). Agitate for 10 minutes.

-

Washing: Drain the piperidine solution. Wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.

Coupling of Fmoc-Ala-OH

-

Activation: In a separate vial, dissolve Fmoc-Ala-OH (250 mg, 0.8 mmol, 4 eq) and HCTU (330 mg, 0.8 mmol, 4 eq) in DMF (3 mL). Add DIPEA (280 µL, 1.6 mmol, 8 eq). Allow the solution to pre-activate for 2 minutes.[7]

-

Coupling: Add the activated amino acid solution to the resin. Agitate for 45-60 minutes.

-

Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (beads remain yellow) indicates a complete reaction.

-

Washing: Drain the coupling solution. Wash the resin with DMF (5 x 5 mL).

Final Fmoc Deprotection

-

Deprotection: Repeat the two-step deprotection as described in section 3.2.

-

Final Washing: After draining the final piperidine solution, wash the resin with DMF (5 x 5 mL), followed by DCM (5 x 5 mL).

-

Drying: Dry the peptidyl-resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Table 1: Summary of SPPS Cycle for H-Cys-Ala-OH

| Step | Reagent(s) | Volume / Amount (0.2 mmol scale) | Time | Purpose |

| Resin Loading | Fmoc-Cys(Trt)-OH / DIPEA / DCM | 0.4 mmol / 0.8 mmol / 4 mL | 2 hr | Covalently attach the first amino acid |

| Capping | Methanol (MeOH) | 1 mL | 30 min | Deactivate unreacted resin sites |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 5 mL | 3 + 10 min | Expose the N-terminal amine |

| Amino Acid Coupling | Fmoc-Ala-OH / HCTU / DIPEA / DMF | 0.8 mmol / 0.8 mmol / 1.6 mmol / 3 mL | 45-60 min | Form the peptide bond |

| Final Fmoc Deprotection | 20% Piperidine in DMF | 2 x 5 mL | 3 + 10 min | Expose the final N-terminal amine |

Protocol Part II: Cleavage and Global Deprotection

The cleavage step uses a strong acid (TFA) to break the bond between the peptide and the resin, while simultaneously removing the Trt protecting group from the cysteine side chain.[8]

-

Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. For this peptide, Reagent B (TFA/H₂O/TIS 95:2.5:2.5 v/v) is suitable.[9] For 10 mL of cocktail, mix 9.5 mL TFA, 0.25 mL H₂O, and 0.25 mL TIS. Cool the mixture on ice for 10 minutes.

-

Cleavage Reaction: Add the cold cleavage cocktail (5-10 mL) to the dry peptidyl-resin in the synthesis vessel. Agitate at room temperature for 2 hours.

-

Peptide Collection: Filter the resin and collect the filtrate (which contains the peptide) into a clean conical tube.

-

Resin Wash: Wash the resin with a small additional volume of fresh TFA (1-2 mL) and combine the filtrates.

-

Precipitation: In a larger centrifuge tube, place ~40 mL of ice-cold diethyl ether. Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.

-

Isolation: Centrifuge the mixture at 3000-4000 rpm for 5 minutes. Carefully decant the ether.

-

Washing: Wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant again. Repeat this wash step twice to remove residual scavengers and organic impurities.

-

Drying: After the final wash, dry the white peptide pellet under a gentle stream of nitrogen and then under high vacuum or in a lyophilizer to obtain the crude linear peptide, H-Cys-Ala-OH.

Protocol Part III: Disulfide Bond Formation (Dimerization)

This protocol uses air oxidation in a dilute, slightly basic aqueous solution to form the intermolecular disulfide bond. The dilute conditions favor the desired dimerization over the formation of higher-order oligomers.[1] The interconversion between the reduced thiol form and the oxidized disulfide form is a fundamental redox reaction.[10]

-

Dissolution: Dissolve the crude linear peptide in a 0.1 M ammonium bicarbonate (NH₄HCO₃) buffer (pH ~7.8-8.0) to a final peptide concentration of 0.1-0.5 mg/mL. A co-solvent like acetonitrile (up to 10%) can be used if solubility is an issue.

-

Oxidation: Transfer the solution to a wide-mouthed flask or beaker to maximize the surface area exposed to air. Stir the solution gently, open to the atmosphere, for 12-24 hours.

-

Monitoring: Monitor the progress of the dimerization by taking small aliquots of the reaction mixture and analyzing them via analytical RP-HPLC and MS. The dimer will have a different retention time than the monomer, and its mass will be (2 * Monomer Mass - 2 Da).

-

Completion: Once the reaction is complete (i.e., the monomer peak is gone), freeze the entire solution and lyophilize it to remove the buffer and obtain the crude dimeric peptide, (H-Cys-Ala-OH)₂.

Purification and Characterization

Purification by RP-HPLC

The crude lyophilized dimer is purified using preparative reverse-phase HPLC to isolate the target peptide from any failed sequences or side products.[11]

Table 2: Typical HPLC Purification Parameters

| Parameter | Condition |

| Column | Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm) |

| Mobile Phase A | 0.1% TFA in H₂O |

| Mobile Phase B | 0.1% TFA in Acetonitrile (MeCN) |

| Flow Rate | ~15-20 mL/min |

| Gradient | Example: 5-45% B over 40 minutes |

| Detection | 214 nm and 280 nm |

Fractions corresponding to the main product peak are collected, pooled, and analyzed for purity by analytical HPLC. Pure fractions are then lyophilized to yield the final product as a white, fluffy powder.

Characterization

The identity and purity of the final product must be confirmed.[12]

-

Analytical RP-HPLC: A final purity check is performed using an analytical C18 column. A single sharp peak indicates high purity.[13]

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the final product. The observed mass should match the calculated theoretical mass for (H-Cys-Ala-OH)₂.

-

Calculated Monoisotopic Mass of C₁₀H₁₈N₄O₄S₂: 322.08 Da

-

Expected [M+H]⁺: 323.09 Da

-

Synthesis Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis of (H-Cys-Ala-OH)₂.

Caption: Workflow for the synthesis of (H-Cys-Ala-OH)₂.

References

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, University of California, Irvine. [Link]

-

Folding-Assisted Peptide Disulfide Formation and Dimerization. ACS Chemical Biology. [Link]

-

Directing the oxidative folding of disulfide-rich peptides for enhanced engineering and applications. Chemical Science (RSC Publishing). [Link]

-

Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

-

Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. ACS Publications. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]

-

Disulfide Rich Peptides - which order should the disulfide bonds be formed? Biotage. [Link]

-

Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing). [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Synthesis of Peptides. Master Organic Chemistry. [Link]

-

Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. PMC - NIH. [Link]

-

Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]

-

Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. ACS Publications. [Link]

-

Cleavage Cocktails; Reagent B. Aapptec. [Link]

-

Expanding the Toolbox for Peptide Disulfide Bond Formation via l-Methionine Selenoxide Oxidation. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Practical N-to-C peptide synthesis with minimal protecting groups. PMC - NIH. [Link]

-

Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]

-

15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]

-

Introducing Regioselective Disulfide Linkages in Peptides under Pseudodilute Conditions by Harnessing Brønsted Acid-Activated N-Chlorosuccinimide. JACS Au - ACS Publications. [Link]

-

Fmoc-Ala-OH: Organic Chemistry Study Guide. Fiveable. [Link]

-

Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

-

Disulfide Formation Strategies in Peptide Synthesis. ResearchGate. [Link]

-

HPLC of Peptides and Proteins. Humana Press. [Link]

-

Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. ChemRxiv. [Link]

-

HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

Sources

- 1. Cysteine Derivatives - Bachem [bachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. peptide.com [peptide.com]

- 4. digital.csic.es [digital.csic.es]

- 5. biotage.com [biotage.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. fiveable.me [fiveable.me]

- 8. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 9. peptide.com [peptide.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. renyi.hu [renyi.hu]

- 12. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]

- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

Application Notes and Protocols: A Researcher's Guide to the Reduction of (H-Cys-Ala-OH)₂ to Cys-Ala Monomers

Introduction: Unlocking Monomeric Functionality from Dimeric Precursors

In the landscape of peptide research and drug development, the precise control over the structure and function of small peptides is paramount. The dimeric dipeptide, (H-Cys-Ala-OH)₂, a disulfide-linked pair of Cysteine-Alanine units, often serves as a stable precursor or an oxidized byproduct. The reduction of this dimer to its constituent Cys-Ala monomers is a critical step to restore or enable the biological activity of the free sulfhydryl group on the cysteine residue. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective reduction of (H-Cys-Ala-OH)₂, including detailed protocols, mechanistic insights, and methods for purification and characterization of the resulting Cys-Ala monomer.

Core Principles: The Chemistry of Disulfide Bond Reduction

The disulfide bond (S-S) in (H-Cys-Ala-OH)₂ is a covalent linkage that can be cleaved through a process of reduction. This is typically achieved using thiol-containing reagents like dithiothreitol (DTT) or phosphine-based reagents such as tris(2-carboxyethyl)phosphine (TCEP).

The mechanism of reduction by dithiols like DTT involves a two-step thiol-disulfide exchange.[1][2] The first step is the formation of a mixed disulfide between the reducing agent and one of the sulfur atoms of the peptide dimer. This is followed by an intramolecular attack by the second thiol of the reducing agent, leading to the formation of a stable cyclic disulfide and the release of two reduced peptide monomers.[1][2]

TCEP, a non-thiol reducing agent, offers the advantage of being odorless, more stable, and effective over a wider pH range.[3][4][5] Its mechanism involves a nucleophilic attack by the phosphorus atom on the disulfide bond, followed by hydrolysis to yield the reduced thiols and TCEP oxide.[6]

Experimental Protocols: From Dimer to Monomer

This section details the step-by-step protocols for the reduction of (H-Cys-Ala-OH)₂ using DTT and TCEP. The choice of reducing agent will depend on the specific experimental requirements, such as downstream applications and desired reaction conditions.

Protocol 1: Reduction using Dithiothreitol (DTT)

DTT is a classic and effective reducing agent for disulfide bonds.[1][7] The optimal pH range for DTT reduction is between 7.1 and 8.0.[1]

Materials:

-

(H-Cys-Ala-OH)₂

-

Dithiothreitol (DTT)

-

Phosphate buffer (0.1 M, pH 7.5)

-

Nitrogen or Argon gas

-

Deionized water

Procedure:

-

Preparation of (H-Cys-Ala-OH)₂ Solution: Dissolve the (H-Cys-Ala-OH)₂ dimer in 0.1 M phosphate buffer (pH 7.5) to a final concentration of 1-5 mg/mL.

-

Preparation of DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in deionized water. Caution: DTT is a strong-smelling and hazardous compound; handle it in a fume hood with appropriate personal protective equipment.

-

Initiation of Reduction: Add the DTT stock solution to the peptide solution to achieve a final DTT concentration of 10-50 mM. A 5-fold molar excess of DTT relative to the disulfide bonds is a common starting point.[8]

-

Inert Atmosphere: Blanket the reaction mixture with nitrogen or argon gas to minimize re-oxidation of the newly formed free thiols.

-

Incubation: Incubate the reaction mixture at room temperature (25°C) or 37°C for 1-4 hours.[1] The progress of the reaction can be monitored by HPLC.

-

Quenching and Removal of DTT (Optional but Recommended): To prevent interference in downstream applications, DTT can be removed by size-exclusion chromatography or by acidification with acetic acid followed by lyophilization and subsequent purification.[8]

Protocol 2: Reduction using Tris(2-carboxyethyl)phosphine (TCEP)

TCEP is a powerful, odorless, and more stable reducing agent that is effective over a broad pH range.[3][4][5][9]

Materials:

-

(H-Cys-Ala-OH)₂

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)

-

Aqueous buffer (e.g., phosphate or acetate buffer, pH 4-9)

-

Deionized water

Procedure:

-

Preparation of (H-Cys-Ala-OH)₂ Solution: Dissolve the (H-Cys-Ala-OH)₂ dimer in the chosen aqueous buffer to a final concentration of 1-5 mg/mL.

-

Preparation of TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP·HCl in deionized water. The pH of the stock solution will be acidic and should be adjusted with NaOH if the reaction is to be performed at a neutral or basic pH.

-

Initiation of Reduction: Add the TCEP stock solution to the peptide solution to achieve a final concentration of 5-20 mM. A 5-fold molar excess relative to the disulfide is recommended.[8]

-

Incubation: Incubate the reaction mixture at room temperature for 15-60 minutes.[3][8] The reaction is typically faster than with DTT.

-

Post-Reduction Handling: TCEP generally does not need to be removed before many downstream applications, such as mass spectrometry.[4] However, for long-term storage or other specific applications, purification is recommended.

| Parameter | DTT | TCEP |

| Optimal pH | 7.1 - 8.0[1] | 1.5 - 9.0[4][5] |

| Typical Concentration | 10-100 mM[1] | 5-50 mM[5] |

| Incubation Time | 1-4 hours[1] | 5-60 minutes[3][4] |

| Temperature | Room Temperature to 56°C[1] | Room Temperature |

| Odor | Strong, unpleasant | Odorless |

| Stability | Prone to air oxidation | Resistant to air oxidation[4][5] |

Workflow for Reduction, Purification, and Characterization

Caption: Workflow for the reduction, purification, and characterization of Cys-Ala monomers.

Purification of Cys-Ala Monomers by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the standard method for purifying peptides.[10][11][12][13]

Protocol 3: RP-HPLC Purification

Materials:

-

Crude reduction reaction mixture

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

C18 RP-HPLC column

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Acidify the crude reaction mixture with a small amount of TFA to a pH of ~2-3. This ensures that the carboxylic acid group is protonated.

-

Method Development (Analytical Scale):

-

Inject a small amount of the prepared sample onto an analytical C18 column.

-

Run a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.

-

Monitor the elution profile at 214 nm and 280 nm. The Cys-Ala monomer is expected to be more polar and elute earlier than the dimer.

-

-

Preparative Scale-Up:

-

Based on the analytical run, optimize the gradient for the preparative C18 column to achieve the best separation between the Cys-Ala monomer and any remaining dimer, reducing agent, or byproducts.

-

Inject the bulk of the sample onto the preparative column.

-

-

Fraction Collection: Collect fractions corresponding to the peak of the Cys-Ala monomer.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Cys-Ala monomer as a white powder.

Characterization of the Cys-Ala Monomer

Confirmation of the successful reduction and purification is achieved through rigorous analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of peptides.[14][15]

Expected Results:

-

(H-Cys-Ala-OH)₂ Dimer: The expected monoisotopic mass is approximately 382.10 Da.

-

Cys-Ala Monomer: The expected monoisotopic mass is approximately 192.06 Da.

Procedure:

-

Dissolve a small amount of the purified, lyophilized product in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

-

The presence of a major peak corresponding to the mass of the Cys-Ala monomer and the absence of the dimer peak will confirm the successful reduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide at the atomic level.

Expected Observations:

-

The ¹H NMR spectrum of the Cys-Ala monomer will show distinct resonances for the protons of the cysteine and alanine residues.

-

The disappearance of the disulfide bond will result in a chemical shift change for the β-protons of the cysteine residue compared to the dimeric form.

-

Two-dimensional NMR experiments, such as COSY and TOCSY, can be used to assign all proton resonances and confirm the connectivity of the amino acid residues.

Procedure:

-

Dissolve the purified Cys-Ala monomer in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

-

Acquire 1D ¹H and 2D NMR spectra (COSY, TOCSY) on a high-field NMR spectrometer.

-

Analyze the spectra to confirm the structure of the Cys-Ala monomer.

Mechanistic Insights and Troubleshooting

Caption: Two-step mechanism of disulfide reduction by DTT.

Potential Side Reactions:

-

Re-oxidation: The free sulfhydryl groups of the Cys-Ala monomer are susceptible to re-oxidation to the dimer, especially at neutral or slightly basic pH in the presence of oxygen. Performing the reduction under an inert atmosphere and immediate purification or derivatization of the thiol can mitigate this.

-

Cysteine to Dehydroalanine or Alanine Conversion: Under certain conditions, particularly with heating in the presence of TCEP, cysteine can be converted to dehydroalanine or even alanine. It is advisable to perform TCEP reductions at room temperature to avoid this side reaction.

Troubleshooting:

-

Incomplete Reduction: If HPLC analysis shows a significant amount of remaining dimer, increase the concentration of the reducing agent, prolong the incubation time, or slightly increase the temperature (for DTT). Ensure the pH of the reaction is optimal.

-

Poor HPLC Separation: If the monomer and dimer peaks are not well-resolved, try a shallower gradient, a different C18 column with different selectivity, or consider adding a different ion-pairing agent.

Conclusion

The reduction of (H-Cys-Ala-OH)₂ to Cys-Ala monomers is a fundamental yet critical procedure in peptide chemistry. By understanding the underlying chemical principles and following the detailed protocols outlined in this application note, researchers can confidently and efficiently produce high-purity Cys-Ala monomers. The provided guidelines for purification and characterization ensure the integrity of the final product, paving the way for its successful use in subsequent research and development endeavors.

References

-

Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook. Humana Press. Retrieved from [Link]

-

Zeng, W., & Regnier, F. E. (1998). Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions. Journal of Chromatography A, 828(1-2), 297–306. Retrieved from [Link]

-

AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]

-

Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

Sani, M. A., & Separovic, F. (2016). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Frontiers in Molecular Biosciences, 3, 11. Retrieved from [Link]

-

Mishra, N., & Coutinho, E. (2008). NMR in structural determination of proteins and peptides. Resonance, 13(6), 544-558. Retrieved from [Link]

-

Wikipedia. (n.d.). Dithiothreitol. Retrieved from [Link]

-

Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies, Inc. Retrieved from [Link]

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

-

Medzihradszky, K. F., & Chalkley, R. J. (2015). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, 79, 19.3.1–19.3.26. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1185 - Reduction of Disulfide Bonds. Retrieved from [Link]

-

G-Biosciences. (n.d.). TCEP Reducing Resin Reduction of Peptides & Protein (Cat. # 786-822). Retrieved from [Link]

-

Bio-Synthesis Inc. (2012, February 6). Disulfide reduction using TCEP reaction. Retrieved from [Link]

-

The, M., & Le, B. (2020). A beginner's guide to mass spectrometry–based proteomics. Essays in Biochemistry, 64(4), 575–587. Retrieved from [Link]

-

Syka, J. E. P., & Coon, J. J. (2005). Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis. In Protein Mass Spectrometry (pp. 1-23). Humana Press. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms for disulfide bond (S-S) reduction in the presence of DTT (A) and TCEP (B). Retrieved from [Link]

-

De Fino, F., D'Andrea, L. D., & Di Marino, S. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules, 26(7), 2035. Retrieved from [Link]

-

van den Oetelaar, M. C. M., van der Vlis, E., Heck, A. J. R., & Altelaar, A. F. M. (2013). A novel electrochemical method for efficient reduction of disulfide bonds in peptides and proteins prior to MS detection. Analytical and Bioanalytical Chemistry, 405(2-3), 889–897. Retrieved from [Link]

-

Kuleshova, A. A., et al. (2020). Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection. Molecules, 25(6), 1369. Retrieved from [Link]

-

Hampton Research. (n.d.). TCEP HCl. Retrieved from [Link]

-

Lapek, J. D., et al. (2023). Enriching Cysteine-Containing Peptides Using a Sulfhydryl-Reactive Alkylating Reagent with a Phosphonic Acid Group and Immobilized Metal Affinity Chromatography. Journal of Proteome Research, 22(5), 1779–1788. Retrieved from [Link]

-

Norton, R. S. (1994). NMR Spectroscopy of Peptides and Proteins. In Methods in Molecular Biology (Vol. 34, pp. 249–283). Humana Press. Retrieved from [Link]

-

Gierczyk, B., et al. (2012). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Molecules, 17(11), 12971–12999. Retrieved from [Link]

-

University of Washington's Proteomics Resource. (2011, October 4). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]

-

Singh, R., & Whitesides, G. M. (2012). A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid. Journal of the American Chemical Society, 134(9), 4148–4151. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, May 20). Purifying cysteine containing peptides. Retrieved from [Link]

-

Mozziconacci, O., & Schöneich, C. (2011). Reversible hydrogen transfer reactions of cysteine thiyl radicals in peptides. Free Radical Biology and Medicine, 51(7), 1344–1353. Retrieved from [Link]

-

PubChem. (n.d.). Cys-Ala. Retrieved from [Link]

-

Leiman, P. G., et al. (2013). The spike tip protein of bacteriophage T4. eLife, 2, e00711. Retrieved from [Link]

-

Wikipedia. (n.d.). Cysteine. Retrieved from [Link]

-

NVIDIA Research. (2026, March 16). Latent Generative Search unlocks de novo Design of Untapped Biomolecular Interactions at Scale. Retrieved from [Link]

-

Kumar, A., et al. (2024). Ala-Cys-Cys-Ala dipeptide dimer alleviates problematic cysteine and cystine levels in media formulations and enhances CHO cell growth and metabolism. Metabolic Engineering, 85, 105–115. Retrieved from [Link]

-

Mozziconacci, O., & Schöneich, C. (2010). Reversible Hydrogen Transfer between Cysteine Thiyl Radical and Glycine and Alanine in Model Peptides. The Journal of Physical Chemistry B, 114(20), 7069–7079. Retrieved from [Link]

-

Nicaise, M., et al. (2007). Hydrogen Bonding to the Cysteine Ligand of Superoxide Reductase. Acid-Base Control of the Reaction Intermediates. arXiv. Retrieved from [Link]

-

Mozziconacci, O., Kerwin, B. A., & Schöneich, C. (2011). Reversible Hydrogen Transfer Reactions of Cysteine Thiyl Radicals in Peptides: the Conversion of Cysteine into Dehydroalanine and Alanine, and of Alanine into Dehydroalanine. The Journal of Physical Chemistry B, 115(39), 11599–11611. Retrieved from [Link]

-

Sci-Hub. (n.d.). Reversible Hydrogen Transfer Reactions of Cysteine Thiyl Radicals in Peptides. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0290643B1 - Method for production of cystine from cysteine - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. scispace.com [scispace.com]

- 6. Characterization by Tandem Mass Spectrometry of Stable Cysteine Sulfenic Acid in a Cysteine Switch Peptide of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. hplc.eu [hplc.eu]

- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Desulfurization of Cysteine-Containing Peptides Resulting from Sample Preparation for Protein Characterization by MS - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Cell Culture Media Supplementation: Guidelines for (H-Cys-Ala-OH)₂ (Cysteinyl-Alanine Disulfide Dimer)

Executive Summary: The Cysteine/Cystine Paradox

L-Cysteine is a rate-limiting essential amino acid in mammalian cell culture, critical for biomass synthesis, recombinant monoclonal antibody (mAb) production, and the biosynthesis of glutathione—the primary mediator of intracellular redox homeostasis[1].

Despite its biological necessity, delivering sufficient cysteine to high-density fed-batch and perfusion cultures presents a fundamental bioprocess engineering challenge:

-

The Instability of L-Cysteine: The free thiol group (-SH) of L-Cysteine is highly reactive. Catalyzed by trace metals (e.g., copper, iron) in the media, it rapidly auto-oxidizes to form the dimer L-Cystine[1],[2]. This radical-generating reaction can produce toxic chemical species that inhibit cell growth[1].

-

The Insolubility of L-Cystine: Once oxidized, L-Cystine exhibits extremely poor solubility (<1 mM at neutral pH) and readily precipitates out of solution[1],[2].

The Traditional Workaround vs. The Modern Solution: Historically, bioprocess scientists bypassed this by utilizing separate, highly alkaline feeds (pH 10.5–11.0) to keep cystine in solution[1],[2]. However, this introduces severe process complexity, risks localized pH spikes in the bioreactor, and drives up osmolality due to acid/base neutralization[1],[2].

(H-Cys-Ala-OH)₂ , the disulfide-linked dimer of the dipeptide Cysteinyl-Alanine, represents a next-generation solution. By pre-forming the disulfide bond and conjugating L-Alanine to the cystine core, this molecule masks the reactive thiol group and drastically alters the hydration shell[3],[1]. The result is a highly stable, highly soluble molecule that can be integrated directly into neutral pH main feeds, eliminating the need for alkaline titration[2],[4].

Mechanistic Insights: Intracellular Processing & Causality

To utilize (H-Cys-Ala-OH)₂ effectively, one must understand its self-validating metabolic pathway. The dipeptide dimer is biologically inert in the extracellular media, preventing premature oxidation and precipitation[1].

-

Cellular Uptake: The dimer is transported across the cell membrane via broad-spectrum peptide transporters (e.g., PepT1/PepT2).

-

Disulfide Reduction: Once in the highly reducing environment of the cytosol, intracellular enzymes such as thioredoxin and glutathione reductase cleave the disulfide bond, yielding two Cys-Ala monomers[3].

-

Peptidase Hydrolysis: Cytosolic peptidases rapidly hydrolyze the peptide bond, releasing equimolar amounts of free L-Cysteine and L-Alanine directly into the metabolic pool[3].

This controlled, intracellular release mechanism prevents extracellular ROS generation and ensures a steady supply of Cys-equivalents for IgG synthesis and redox balance.

Fig 1: Intracellular metabolic processing and hydrolysis of (H-Cys-Ala-OH)₂.

Quantitative Process Impact

Substituting standard L-Cysteine/L-Cystine with dipeptide dimers (such as the structurally analogous Ala-Cys-Cys-Ala) has been proven to significantly enhance bioprocess metrics. Recent metabolic flux analyses in CHO-K1 and CHO-GS cell lines demonstrate that dipeptide dimers not only support higher viable cell densities but also optimize glucose metabolism[3].

Table 1: Physicochemical and Bioprocess Comparison

| Parameter | Free L-Cysteine | Free L-Cystine | (H-Cys-Ala-OH)₂ Dimer |

| Chemical State | Reduced Monomer (-SH) | Oxidized Dimer (-S-S-) | Oxidized Dipeptide Dimer |

| Solubility at pH 7.0 | High (but highly unstable) | Very Low (<1 mM) | High (>30 mM) |

| Media Stability | Poor (Auto-oxidizes, forms ROS) | Poor (Precipitates) | Excellent (Stable for months) |

| Feed Strategy Required | Continuous low-dose | Separate Alkaline Feed (pH 11) | Single Neutral pH Main Feed |

| Impact on Osmolality | Moderate | High (due to acid/base titrations) | Low (No titration required) |

| CHO Cell Growth Impact | Baseline | Baseline | Up to +27% increase in VCD |

Experimental Protocols

The following protocols detail the formulation and supplementation of (H-Cys-Ala-OH)₂ in a standard mAb-producing CHO cell fed-batch process.

Protocol A: Preparation of a Highly Concentrated Neutral pH Feed

Because (H-Cys-Ala-OH)₂ is highly soluble, it can be integrated directly into your main feed alongside other amino acids, vitamins, and glucose, simplifying the process from a two-feed to a one-feed system[2].

-

Stoichiometric Calculation: Determine the target concentration of Cys-equivalents required for your feed. Because one molecule of (H-Cys-Ala-OH)₂ yields two molecules of L-Cysteine upon intracellular reduction[5], you only need half the molar concentration. (e.g., For a 30 mM Cys-equivalent target, weigh out 15 mM of the dimer).

-

Dissolution: Add the calculated mass of (H-Cys-Ala-OH)₂ directly to the neutral pH basal feed solution (pH 6.8 - 7.2) at room temperature.

-

Agitation: Stir gently for 10–15 minutes until the powder is fully dissolved. Unlike free cystine, do not add NaOH to force dissolution.

-

Sterile Filtration: Pass the formulated feed through a 0.22 µm Polyethersulfone (PES) membrane filter.

-

Storage: The liquid feed can be stored at 2–8°C. Dipeptide-containing feeds have been shown to remain precipitate-free for over 10 months[4].

Protocol B: Fed-Batch Bioreactor Supplementation Strategy

-